molecular formula C19H15N5OS2 B12924335 Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]- CAS No. 603932-28-1

Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]-

Cat. No.: B12924335
CAS No.: 603932-28-1
M. Wt: 393.5 g/mol
InChI Key: DWUDBCSPYWQHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]- features a structurally complex scaffold combining a quinazoline core linked to a thiazole moiety via a thioether bridge, with an acetamide group attached to a phenyl ring. Quinazoline derivatives are well-documented in medicinal chemistry for their kinase inhibitory properties, while thiazole rings are known for enhancing bioavailability and metabolic stability . The thioether linkage may contribute to improved binding interactions with biological targets, such as enzymes or receptors.

Properties

CAS No.

603932-28-1

Molecular Formula

C19H15N5OS2

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-[4-(1,3-thiazol-4-ylamino)quinazolin-2-yl]sulfanylphenyl]acetamide

InChI

InChI=1S/C19H15N5OS2/c1-12(25)21-13-6-8-14(9-7-13)27-19-22-16-5-3-2-4-15(16)18(24-19)23-17-10-26-11-20-17/h2-11H,1H3,(H,21,25)(H,22,23,24)

InChI Key

DWUDBCSPYWQHBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=N2)NC4=CSC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the formation of the quinazoline moiety. The final step involves the coupling of these two intermediates with an acetamide group under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, controlled temperatures, and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Synthetic Reactions

The compound is synthesized through three critical steps ( ):

Reaction TypeReagents/ConditionsKey IntermediateProduct Characteristics
Thioether Bond Formation 4-Aminothiazole + 2-chloroquinazoline derivative in DMF, K₂CO₃, 80°CQuinazoline-thiazole coreForms central C-S bond with 82% yield
Acetamide Coupling Acetic anhydride, Et₃N, THF, 25°CFree amine intermediateIntroduces solubility-enhancing acetamide group
Cyclization POCl₃, refluxLinear precursorFinalizes quinazoline ring structure

Acetamide Group

  • Hydrolysis : Reacts with concentrated HCl (110°C) to yield N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]amine and acetic acid .

  • Alkylation : Forms tertiary amides with alkyl halides (e.g., methyl iodide) under basic conditions (NaH, DMF) .

Thioether Linkage

  • Oxidation : Treating with mCPBA (meta-chloroperbenzoic acid) converts the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives .

  • Radical Reactions : Participates in Ullmann-type couplings with aryl halides (CuI, phenanthroline) .

Thiazole Ring

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the 5-position of the thiazole ring .

  • Metal Coordination : Binds to Pt(II) or Ru(II) complexes via nitrogen donors, enabling catalytic applications .

Derivatization Reactions

Target SiteReactionApplication
Quinazoline C2 Position Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃)Expands π-conjugation for enhanced kinase inhibition
Thiazole NH Acylation with chloroformates (e.g., ethyl chloroformate)Modulates solubility and bioavailability
Phenyl Ring Bromination (Br₂/FeBr₃) followed by Sonogashira couplingIntroduces alkyne handles for bioconjugation

Stability Under Physiological Conditions

  • pH Sensitivity : Stable in neutral buffers (pH 6–8) but undergoes acetamide hydrolysis at pH < 3 or > 10 .

  • Thermal Degradation : Decomposes above 240°C via cleavage of the thioether bond (TGA data) .

Catalytic Interactions

  • Enzyme Inhibition : Irreversibly inhibits EGFR kinase (IC₅₀ = 38 nM) through covalent binding to Cys797 residue .

  • Redox Activity : Generates ROS in cancer cells via Fenton-like reactions involving iron-thiazole complexes .

Scientific Research Applications

Anti-Cancer Properties

Research indicates that Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]- exhibits potential anti-cancer properties. It is believed to inhibit specific kinases involved in tumor growth and proliferation, making it a candidate for further exploration as an anti-cancer agent.

Antimicrobial Activity

The compound may also possess antimicrobial properties. Preliminary studies suggest it could be effective against various pathogens, indicating its potential use in developing new antimicrobial therapies.

Case Study 1: Inhibition of Kinase Activity

In a study focused on kinase inhibitors, Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]- was shown to inhibit specific kinases associated with cancer cell proliferation. The study utilized various biochemical assays to demonstrate its efficacy in reducing cell viability in cancer cell lines.

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant inhibitory effects on several strains, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved include inhibition of kinase activity and modulation of ion channels .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related acetamide-thiazole derivatives, focusing on molecular features, synthesis, and biological activities.

Structural Analogues

Compound Name Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Reported Activity
Target Compound Quinazoline-thiazole-thioether 4-Thiazolylamino, phenylthio-acetamide Not specified Inferred kinase inhibition
N-[4-(2-amino-4-thiazolyl)phenyl]acetamide () Thiazole-acetamide 2-Amino-thiazole, 4-acetamidophenyl ~235.3 Not specified
Compound 9c () Benzimidazole-triazole-thiazole 4-Bromophenyl-thiazole, triazole-phenoxymethyl ~600.7 Cytotoxic activity
Compound 6a () Thiazole-acetamide 4-Hydroxy-3-methoxyphenyl ~292.3 COX/LOX inhibition
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyltriazoloquinolin-1-yl)sulfanyl]acetamide () Triazoloquinoline-thiazole 4-Fluorophenyl, methoxy-methyl-triazoloquinoline ~521.6 GPCR modulation (inferred)
Compound 35 () Phenoxy-acetamide-sulfonamide 4-Methylpiperazinyl-sulfonyl ~327.4 Analgesic (comparable to paracetamol)

Structure-Activity Relationships (SAR)

  • Thiazole Substituents : Electron-withdrawing groups (e.g., bromo in 9c) enhance cytotoxicity, while electron-donating groups (e.g., methoxy in 6a) improve anti-inflammatory activity .
  • Linker Flexibility : Thioether and triazole linkers (e.g., ) improve conformational adaptability for target binding .
  • Acetamide Position : Para-substitution on the phenyl ring () optimizes steric compatibility with enzyme active sites .

Biological Activity

Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]- (hereafter referred to as "the compound") is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies, and provides detailed data tables and case studies to illustrate its efficacy.

Chemical Structure and Properties

The compound has a molecular formula of C19H15N5OSC_{19}H_{15}N_{5}OS and a molecular weight of approximately 357.41 g/mol. Its structure features a thiazole ring and a quinazoline moiety connected by a thioether bond, which may enhance its biological activity compared to similar compounds .

1. Anticancer Properties

The compound exhibits promising anticancer properties. Research indicates that it can inhibit specific kinases involved in tumor growth and proliferation. A notable study demonstrated that derivatives of thiazole-containing compounds showed significant in vitro potency against resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) .

Table 1: In Vitro Potency Against Cancer Cell Lines

CompoundCancer TypeIC50 (µM)Mechanism of Action
6bMelanoma< 10Induction of apoptosis and autophagy
6bPancreatic< 15Inhibition of kinase activity
6bCML< 12Induction of cell cycle arrest

The lead compound 6b from this study demonstrated not only high potency but also favorable pharmacokinetic properties, leading to significant tumor growth reduction in vivo using an A375 xenograft model in mice .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of the compound. Variations in substituents on the thiazole and quinazoline rings can significantly influence their biological activities. For instance, modifications that enhance hydrophilicity or steric hindrance can improve binding affinity to target proteins or enzymes involved in disease processes .

Table 2: Summary of Structural Modifications and Their Effects

Modification TypeEffect on Activity
Increased hydrophilicityEnhanced solubility and bioavailability
Steric hindranceImproved selectivity for target enzymes
Substituent variationAltered potency against specific cancer types

Case Studies

Several case studies highlight the compound's potential applications:

  • Case Study 1 : A study evaluated the compound's efficacy against resistant melanoma cell lines, showing an IC50 value significantly lower than existing chemotherapeutics. The mechanism involved both apoptosis induction and autophagy activation.
  • Case Study 2 : Another investigation focused on its interaction with urease enzymes, demonstrating effective inhibition which could lead to applications in treating urease-related infections .

Q & A

Q. What are the common synthetic routes for preparing acetamide derivatives with thiazole and quinazoline scaffolds?

  • Methodological Answer : A widely used approach involves coupling 2-amino-4-substituted thiazoles with acetonitrile in the presence of anhydrous aluminum chloride to form the thiazolylacetamide core . For quinazoline-thioether linkages (as in the target compound), regioselective C-H thioarylation of electron-rich arenes can be achieved using iron(III) triflimide catalysis. This method enables efficient sulfur insertion between aromatic systems under mild conditions (e.g., 75°C, 24–48 hours) . Characterization typically involves IR spectroscopy (to confirm amide C=O stretches at ~1650 cm⁻¹) and 1^1H/13^13C NMR to verify substituent positions.

Q. How can structural ambiguities in acetamide-thiazole derivatives be resolved experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical uncertainties. For intermediates, high-resolution mass spectrometry (HRMS) confirms molecular formulas, while 2D NMR techniques (e.g., HSQC, HMBC) map 1^1H-13^13C coupling to assign substituent positions on aromatic rings. For example, in N-{4-[(4’-methoxyphenyl)thio]phenyl}acetamide, 1^1H NMR signals at δ 2.15 ppm (acetamide CH₃) and δ 7.2–7.8 ppm (aromatic protons) correlate with 13^13C signals at 168.5 ppm (C=O) and 120–140 ppm (aromatic carbons) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of these compounds?

  • Methodological Answer : Begin with cell viability assays (e.g., MTT or resazurin reduction) to assess cytotoxicity. For anti-inflammatory or analgesic potential, use LPS-induced TNF-α/IL-6 suppression in macrophages. Compound N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide showed comparable activity to paracetamol in acetic acid-induced writhing tests, suggesting COX-2 inhibition as a plausible mechanism .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of thiazole-quinazoline acetamides?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs with substituent variations (e.g., halogens, methoxy, or nitro groups) at the phenyl, thiazole, or quinazoline moieties. For example:
  • Electron-withdrawing groups (e.g., -NO₂ at the para position) enhance metabolic stability but may reduce solubility.
  • Thioether linkages improve membrane permeability compared to ethers, as seen in compound 4m (logP = 3.2) .
    Tabulated data from SAR studies:
Substituent PositionGroupIC₅₀ (µM, COX-2)LogP
Quinazoline C-4-OCH₃12.52.8
Thiazole C-2-Br8.73.5
Phenyl C-4’-CF₃6.24.1

Q. How can conflicting biological data between in vitro and in vivo models be addressed?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor oral bioavailability). To resolve this:
  • Perform ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays.
  • Use prodrug strategies : Esterification of acetamide’s -NHCOCH₃ group (e.g., to -NHCOOCH₂CH₃) can enhance absorption, as demonstrated for N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide .
  • Validate targets using knockout models : If in vitro data suggest TNF-α inhibition but in vivo results are weak, test the compound in TNF-α⁻/⁻ mice.

Q. What computational tools are effective for predicting binding modes of thiazole-quinazoline derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) combined with molecular dynamics (MD) simulations (AMBER, GROMACS) can model interactions with targets like EGFR or COX-2. For N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]-acetamide , docking poses revealed hydrogen bonding between the quinazoline N-1 and EGFR’s Lys721, while the thioether linkage occupied a hydrophobic pocket . MD simulations (50 ns) further confirmed stability of the protein-ligand complex (RMSD < 2.0 Å).

Data Contradiction Analysis

Q. Why do some acetamide-thiazole derivatives show anti-inflammatory activity in vitro but not in vivo?

  • Key Factors :
  • Rapid Phase II metabolism : Glucuronidation of the acetamide group, as observed in N-acetylsulfapyridine , reduces bioavailability .
  • Species-specific differences : Murine macrophages may respond differently to human TNF-α inhibitors.
  • Solution : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) or redesign the scaffold to block metabolic hotspots.

Methodological Tables

Q. Table 1: Comparison of Synthetic Yields Under Different Conditions

CatalystSolventTemperature (°C)Yield (%)Reference
AlCl₃Acetonitrile8065
Fe(OTf)₃DCE7580
Pd(OAc)₂/XPhosToluene11045

Q. Table 2: Biological Activity of Selected Derivatives

CompoundTargetIC₅₀ (µM)ModelReference
N-(4-(piperazinyl)phenyl)acetamideCOX-210.2In vitro
4m (thioether analog)EGFR6.8In silico
9c (benzimidazole hybrid)TNF-α15.4Murine macrophage

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.